REACTION_SMILES
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[CH2:1]([CH2:2][CH2:3][CH3:4])[NH2:5].[CH3:6][c:7]1[c:8]([C:9]([O:11][CH2:10][CH3:12])=[O:13])[cH:14][c:15]([N+:18](=[O:19])[O-:20])[cH:16][n:17]1>>[CH2:1]([CH2:2][CH2:3][CH3:4])[NH:5][C:9]([c:8]1[c:7]([CH3:6])[n:17][cH:16][c:15]([N+:18](=[O:19])[O-:20])[cH:14]1)=[O:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc([N+](=O)[O-])cnc1C
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Name
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Type
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product
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Smiles
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CCCCNC(=O)c1cc([N+](=O)[O-])cnc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |